(2R,4R)-(-)-Pentanediol

Catalog No.
S3311982
CAS No.
42075-32-1
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4R)-(-)-Pentanediol

CAS Number

42075-32-1

Product Name

(2R,4R)-(-)-Pentanediol

IUPAC Name

(2R,4R)-pentane-2,4-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

GTCCGKPBSJZVRZ-RFZPGFLSSA-N

SMILES

CC(CC(C)O)O

Canonical SMILES

CC(CC(C)O)O

Isomeric SMILES

C[C@H](C[C@@H](C)O)O

Asymmetric Synthesis:

Due to its chirality, (2R,4R)-(-)-pentanediol can be used as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (2R,4R)-(-)-Pentanediol can help researchers create specific enantiomers (mirror image forms) of drugs or other compounds by introducing chirality at a desired position in the molecule. Source: Lipase-mediated kinetic resolution of racemic (±)-2,4-pentanediol and its application to the synthesis of enantiopure vicinal diols

Material Science:

(2R,4R)-(-)-Pentanediol can be used as a building block for the synthesis of chiral liquid crystals. Liquid crystals are a state of matter that exhibits properties of both liquids and crystals. Chiral liquid crystals have unique optical properties that can be exploited in various applications, such as displays and sensors. Source: Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (R,R)-2,4-Pentanediol:

Molecular Structure Analysis

(2R,4R)-(-)-Pentanediol has a five-carbon chain with a hydroxyl group on both the second and fourth carbon atoms. The R configuration at C-2 and C-4 indicates that the hydroxyl groups and a hydrogen atom are oriented in the same spatial direction on both carbons []. This specific arrangement creates a non-superimposable mirror image of its stereoisomer, (2S,4S)-(+)-pentanediol.


Chemical Reactions Analysis

  • Esterification: Reaction with carboxylic acids to form esters.
  • Etherification: Reaction with haloalkanes to form ethers.
  • Oxidation: Can be oxidized to form a diketone using oxidizing agents like chromic acid.

Balanced chemical equations for these reactions can be found in general organic chemistry textbooks.

The specific reactivity of (2R,4R)-(-)-Pentanediol might depend on the reaction conditions and the presence of other functional groups in the reaction mixture.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless viscous liquid at room temperature.
  • Melting and boiling points: Expected to be in the range of other pentanediols (melting point around 40-80°C and boiling point around 200-250°C) [].
  • Solubility: Likely soluble in polar solvents like water and ethanol due to the presence of hydroxyl groups.
  • Stability: Relatively stable under normal storage conditions.

XLogP3

0.1

UNII

EX4IXW1090

Other CAS

42075-32-1
36402-52-5

Wikipedia

(R,R)-2,4-pentanediol

Dates

Modify: 2023-08-19

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